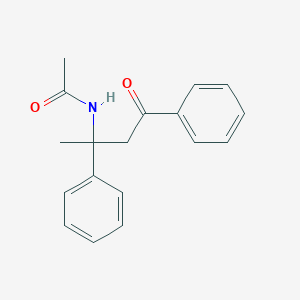
Methyl 3-phenyloxirane-2-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-phenyloxirane-2-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates, also known as imino ethers, are esters formed between an imidic acid and an alcohol. This compound is notable for its unique structure, which includes an oxirane ring (epoxide) and a carboximidate group. It has various applications in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-phenyloxirane-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, which is the acid-catalyzed reaction of nitriles with alcohols . This reaction typically proceeds under mild conditions and results in the formation of carboximidates as hydrochloride salts.
This reaction involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base, resulting in the formation of an α,β-epoxy ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Pinner reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-phenyloxirane-2-carboximidate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Sodium salts of the compound are treated with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products
Phenylacetone: Formed through hydrolysis.
Substituted Oxiranes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 3-phenyloxirane-2-carboximidate has extensive applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 3-phenyloxirane-2-carboximidate involves its reactivity as an electrophile. The compound’s oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products .
Comparación Con Compuestos Similares
Methyl 3-phenyloxirane-2-carboximidate can be compared with other similar compounds such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Another glycidic ester with similar reactivity and applications.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: An ethyl ester variant with slightly different physical properties and reactivity.
These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
65017-21-2 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 3-phenyloxirane-2-carboximidate |
InChI |
InChI=1S/C10H11NO2/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9,11H,1H3 |
Clave InChI |
YWSFVQPWNONGDX-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



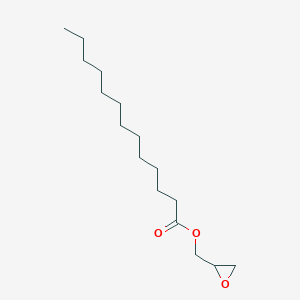

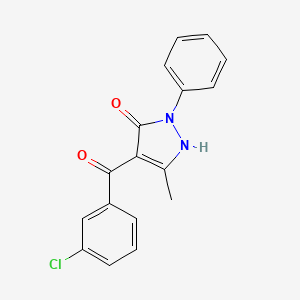
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
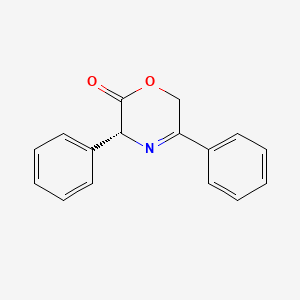
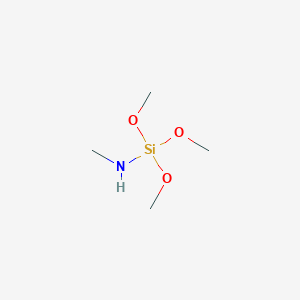

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
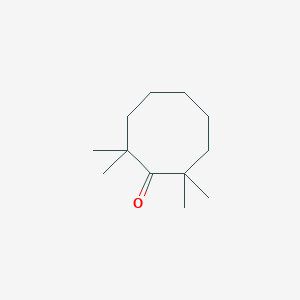
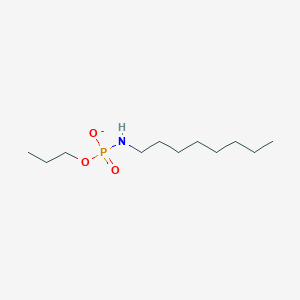
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
